2-(3-iodophenyl)pyrrolidine hydrochloride
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Overview
Description
2-(3-iodophenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3-iodophenyl group
Preparation Methods
The synthesis of 2-(3-iodophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-iodoaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aryl iodide and the pyrrolidine ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of specific solvents, temperatures, and catalysts.
Chemical Reactions Analysis
2-(3-iodophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-iodophenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can participate in halogen bonding, which can enhance binding affinity to certain biological targets. The pyrrolidine ring can also contribute to the overall binding interactions through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2-(3-iodophenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-(3-bromophenyl)pyrrolidine hydrochloride: Similar structure but with a bromine atom instead of iodine.
2-(3-chlorophenyl)pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of iodine.
2-(3-fluorophenyl)pyrrolidine hydrochloride: Similar structure but with a fluorine atom instead of iodine. The uniqueness of this compound lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions and may exhibit different reactivity compared to its bromine, chlorine, and fluorine analogs.
Properties
CAS No. |
2408971-42-4 |
---|---|
Molecular Formula |
C10H13ClIN |
Molecular Weight |
309.6 |
Purity |
95 |
Origin of Product |
United States |
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